molecular formula C3H8O2 B1469529 1,3-Propanediol-d8 CAS No. 285978-25-8

1,3-Propanediol-d8

Cat. No. B1469529
M. Wt: 84.14 g/mol
InChI Key: YPFDHNVEDLHUCE-JVKIUYSHSA-N
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Description

1,3-Propanediol-d8, also known as 1,3-dideuteropropanediol, is a deuterated form of 1,3-propanediol, a three-carbon alcohol commonly found in nature. It is a colorless liquid with a low melting point and a low boiling point. As a deuterated compound, it is an important tool in the field of scientific research, as it can be used to study the effects of isotope substitution on the structure and reactivity of molecules.

Scientific Research Applications

Genetically Engineered Strains for 1,3-Propanediol Production

Research has highlighted the development of genetically engineered microbial strains to enhance the biosynthesis of 1,3-Propanediol from glycerol. These advancements involve modifying the genome of bacteria such as Clostridium butyricum and Klebsiella pneumoniae through techniques like mutagenesis and genetic engineering to overcome bottlenecks like low productivity and metabolite inhibition in natural microorganisms. This approach not only increases yield but also addresses production barriers encountered by wild-type strains, making biosynthesis economically viable and environmentally friendly (Yang et al., 2018).

Advances in Biotechnological Production

The biotechnological production of 1,3-Propanediol involves various bioprocess cultivation techniques using both natural and genetically engineered microbes. The shift towards microbial production from sugars like glucose, facilitated by recombinant strains, represents a significant advancement in this field. This review discusses the state of the art in bioprocess engineering methods for 1,3-Propanediol production, emphasizing the importance of mathematical models for designing bioreactor operating strategies to improve production efficiency (Kaur, Srivastava, & Chand, 2012).

Metabolic Engineering for Microbial Production

Metabolic engineering has facilitated the development of recombinant strains capable of converting lower-cost feedstock D-glucose into 1,3-Propanediol, a breakthrough that promises increased societal benefits through the production of chemicals from renewable resources. This progress underscores the potential of metabolic engineering to enhance biological production pathways (Nakamura & Whited, 2003).

Chemical Routes to 1,3-Propanediol Production

Exploration of chemical routes for 1,3-Propanediol production has focused on developing more efficient processes via heterogeneous catalysts to improve competitiveness in the market. This review evaluates studies involving chemical production routes, emphasizing the influence of active acid and metallic phases on process variables, activity, and selectivity toward 1,3-Propanediol. Optimizing parameters such as temperature and glycerol concentration is crucial for decreasing operating costs (Ruy et al., 2020).

Multi-Modular Engineering in Klebsiella pneumoniae

Research on improving 1,3-Propanediol concentration and tolerance in Klebsiella pneumoniae through multi-modular engineering has demonstrated significant advancements. By focusing on the glycerol pathway and co-substrate transport system regulation, researchers have achieved notable improvements in 1,3-Propanediol concentration, yield, and productivity. This strategy exemplifies the potential of genetic and metabolic engineering in producing 1,3-Propanediol with high efficiency (Wang et al., 2016).

properties

IUPAC Name

1,1,2,2,3,3-hexadeuterio-1,3-dideuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFDHNVEDLHUCE-JVKIUYSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediol-d8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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